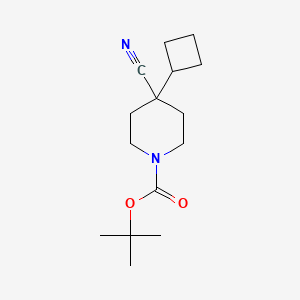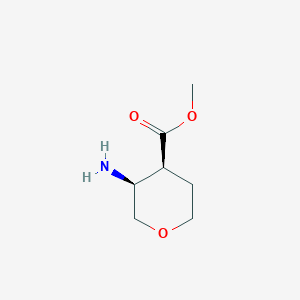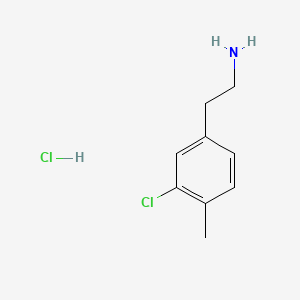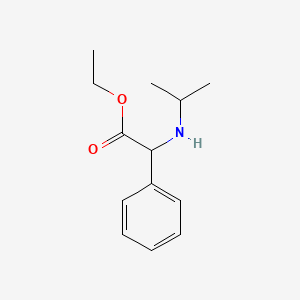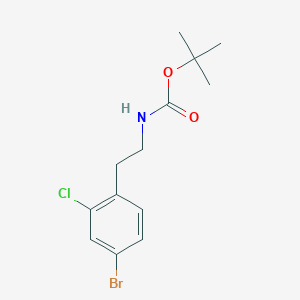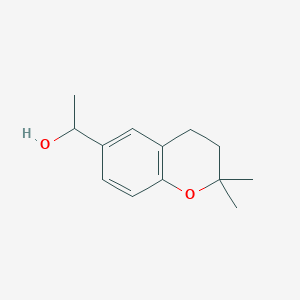
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a dimethyl substitution at the 2-position and an ethan-1-ol group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenol derivatives with acetylacetone in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: Similar structure but with additional hydroxyl groups.
Hydrocoumarin: A benzopyran derivative with a lactone ring.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-indole): Contains a spiro linkage and nitro group.
Uniqueness
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI 键 |
RUTIRHGKMLWGQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)

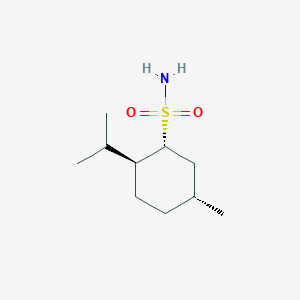
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
